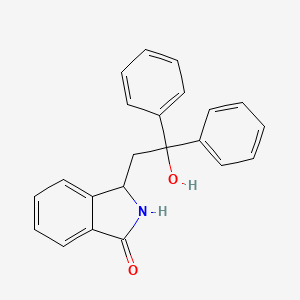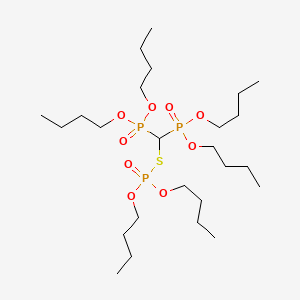![molecular formula C26H44O5 B14449453 Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate CAS No. 76859-12-6](/img/structure/B14449453.png)
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of furan fatty acids, which are valued for their radical scavenging and antioxidative properties . The compound features a furan moiety embedded in a carboxyalkyl chain, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate typically involves the reaction of diethyl propanedioate with a suitable furan derivative. The process often includes the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as countercurrent chromatography and silver ion chromatography are employed to purify the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the furan moiety or the carboxyalkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can lead to saturated analogs .
Aplicaciones Científicas De Investigación
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate has several scientific research applications:
Chemistry: Used as a model compound to study furan fatty acids and their reactivity.
Biology: Investigated for its antioxidative properties and potential biological activities.
Medicine: Explored for its potential therapeutic effects due to its radical scavenging properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate exerts its effects involves its ability to scavenge free radicals. The furan moiety plays a crucial role in this process, interacting with reactive oxygen species and neutralizing them . The compound’s molecular targets include various oxidative stress pathways, making it a valuable antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
E-9-(3-methyl-5-pentylfuran-2-yl)non-8-enoic acid: A related furan fatty acid with similar antioxidative properties.
E-9-(3-methyl-5-pent-1-enylfuran-2-yl)nonanoic acid: Another furan derivative with comparable reactivity.
Uniqueness
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is unique due to its specific structure, which combines a furan ring with a propanedioate moiety. This combination enhances its reactivity and antioxidative properties, making it distinct from other furan fatty acids .
Propiedades
Número CAS |
76859-12-6 |
|---|---|
Fórmula molecular |
C26H44O5 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
diethyl 2-[9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate |
InChI |
InChI=1S/C26H44O5/c1-5-8-14-17-22-20-21(4)24(31-22)19-16-13-11-9-10-12-15-18-23(25(27)29-6-2)26(28)30-7-3/h20,23H,5-19H2,1-4H3 |
Clave InChI |
LUKNKIQECWZEMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(O1)CCCCCCCCCC(C(=O)OCC)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



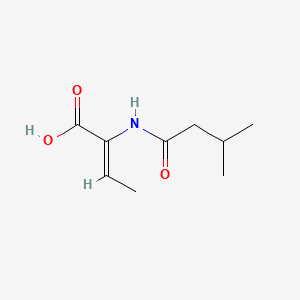


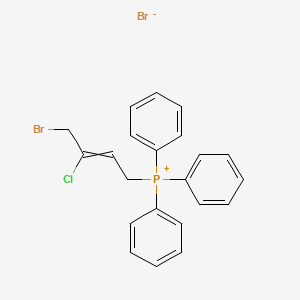
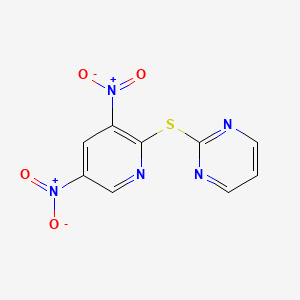
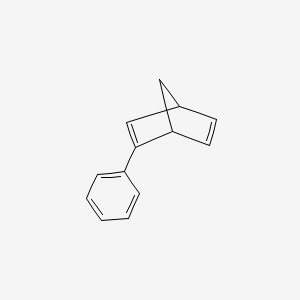

![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
